对氯乙酰氧基-2-氯乙酰苯胺

描述

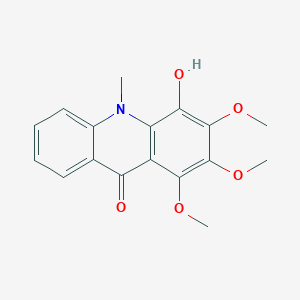

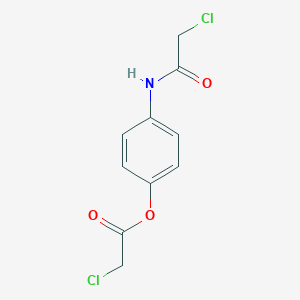

P-Chloroacetoxy-2-chloroacetanilide is a chemical compound with the molecular formula C10H9Cl2NO3 . It is also known by other names such as 2-Chloro-4’-chloroacetoxyacetanilide, 4-[(2-Chloroacetyl)amino]phenyl chloroacetate, and 2-chloroacetic acid [4-[(2-chloroacetyl)amino]phenyl] ester .

Chemical Reactions Analysis

A study on the degradation mechanism of chloroacetanilide herbicides in the presence of four different nucleophiles, namely: Br−, I−, HS−, and S2O32−, was theoretically evaluated . The results suggest that the best nucleophiles are those where a sulfur atom performs the nucleophilic attack, whereas the other species are less reactive .科学研究应用

Degradation of Chloroacetanilide Herbicides

The compound is used in the degradation of chloroacetanilide herbicides in natural waters using UV activated hydrogen peroxide, persulfate and peroxymonosulfate processes . The UV/S 2 O 82− and UV/H 2 O 2 processes proved to be most effective under acidic conditions (pH 5), while the UV/HSO 5− process showed the highest degradation efficacy under basic conditions (pH > 8) .

2. Removal of Chloroacetanilide Herbicides from Water Chloroacetic acid 4-[(chloroacetyl)amino]phenyl ester is used in the removal of chloroacetanilide herbicides from water using heterogeneous photocatalysis with TiO2/UV-A . The maximum removal efficiency for alachlor, acetochlor, and metolachlor was 97.5%, 93.1%, and 98.2%, respectively .

Residue and Soil Dissipation Kinetics

The compound is used in the study of residue and soil dissipation kinetics of chloroacetanilide . The enzyme acid phosphatase showed a reverse trend to those of enzyme dehydrogenase and urease .

Production of Thickening Agents

Chloroacetic acid, a related compound, is used to prepare the thickening agent carboxymethyl cellulose and carboxymethyl starch .

Production of Phenoxy Herbicides

Chloroacetic acid is also used in the production of phenoxy herbicides by etherification with chlorophenols .

Antibacterial Activity

Chloroacetic acid immobilized on chitosan (CS) coated iron oxide decorated by silver nanoparticles (Fe 3 O 4 @CS@Ag@CH 2 COOH) was synthesized as a biocompatible magnetic material . The Fe 3 O 4 @CS@Ag@CH 2 COOH nanocomposite presented good antibacterial performance toward gram-negative Escherichia coli and gram-positive S. aureus .

Synthesis of Hexahydroquinoline-3-Carboxamides

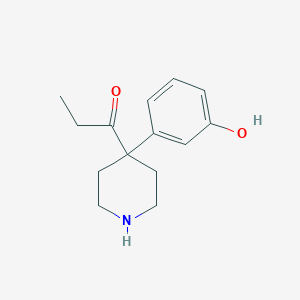

The compound is used as an efficient catalyst for the synthesis of hexahydroquinoline-3-carboxamide derivatives .

Organic Intermediates

Chloroacetic acid and its derivatives, such as salts, esters, anhydrides, acyl chlorides, amides, and hydrazides, are widely used as synthetic organic intermediates . Industrial applications of chloroacetic acid include reactions with inorganic and organic bases, which yield salts .

安全和危害

The safety data sheet for 2’-Chloroacetanilide, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water and get medical attention .

属性

IUPAC Name |

[4-[(2-chloroacetyl)amino]phenyl] 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c11-5-9(14)13-7-1-3-8(4-2-7)16-10(15)6-12/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHAQEGVLDMYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170131 | |

| Record name | Acetanilide, 2-chloro-4'-hydroxy-, chloroacetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Chloroacetoxy-2-chloroacetanilide | |

CAS RN |

17641-10-0 | |

| Record name | Acetanilide, 2-chloro-4'-hydroxy-, chloroacetate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017641100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 2-chloro-4'-hydroxy-, chloroacetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。